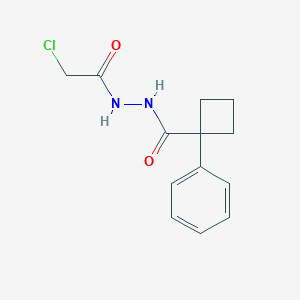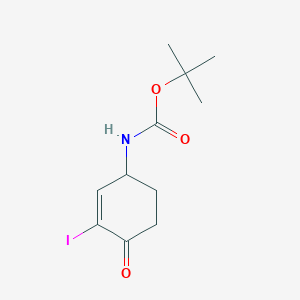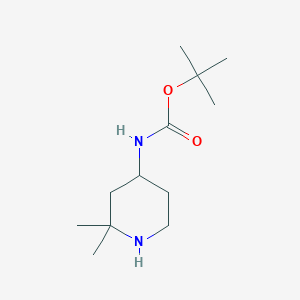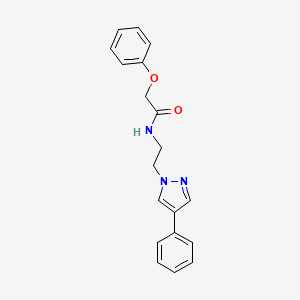![molecular formula C13H13ClN2O2S B2743485 4-(2-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride CAS No. 2418707-63-6](/img/structure/B2743485.png)
4-(2-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyridine derivative with a nitrophenyl group and a tetrahydrothieno group. Pyridine derivatives are often used in the synthesis of various pharmaceuticals . The nitrophenyl group is a common functional group in organic chemistry and is often used in the synthesis of dyes and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the pyridine ring, the nitrophenyl group, and the tetrahydrothieno group. X-ray diffraction analysis could potentially be used to determine the exact structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. The nitro group is often involved in redox reactions, while the pyridine ring might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For instance, pyridine derivatives often have a strong, unpleasant odor and may be soluble in organic solvents .Scientific Research Applications
Organic Synthesis and Chemical Transformations
- Benzo(f)furo(3,4-c)(2,7)naphthyridines Synthesis : Research by Görlitzer and Bartke (2002) explored the transformation of 4-(2-nitrophenyl)-1,4-dihydropyridine lactones into tetracycles via reduction and ring closure, highlighting a method for synthesizing complex organic compounds from simpler pyridine derivatives Görlitzer & Bartke, 2002.
Material Science and Polymer Research
Novel Fluorescent Polyimides : Huang et al. (2012) developed a novel pyridine-containing aromatic diamine monomer used to prepare polyimides that exhibit high solubility, excellent thermal stability, and strong fluorescence intensity. This research demonstrates the compound's role in enhancing the properties of polyimides for potential use in advanced materials Huang et al., 2012.
Organosoluble, Thermal Stable, and Hydrophobic Polyimides : Another study by Huang et al. (2017) synthesized a novel aromatic diamine monomer containing pyridine rings and used it to synthesize a series of polyimides. These polymers showed good solubility, high thermal stability, excellent hydrophobicity, and amorphous structure, underscoring the potential of the compound in creating performance polymers Huang et al., 2017.
Advanced Chemical Reactions
Nitration and Molecular Structure Analysis : Volkov et al. (2007) investigated the nitration of N-alkyl-9-phenyl-2,3-dihydro-1H-indeno-[2,1-c]pyridines, resulting in 4-nitro derivatives and an oxidation by-product. This study provides insight into the chemical behavior and structural analysis of nitro-substituted pyridine derivatives, illustrating the complexity of chemical reactions involving nitro groups Volkov et al., 2007.
Photoassisted Fenton Reaction for Pesticide Decomposition : Pignatello and Sun (1995) demonstrated the complete oxidation of pesticides in water using a photoassisted Fenton reaction, where metolachlor and methyl parathion were rapidly decomposed. This research highlights the compound's potential role in environmental remediation through advanced oxidation processes Pignatello & Sun, 1995.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2-nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S.ClH/c16-15(17)11-4-2-1-3-9(11)13-10-6-8-18-12(10)5-7-14-13;/h1-4,6,8,13-14H,5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUIBDYVNNKSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C3=CC=CC=C3[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2743405.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenoxypropanamide](/img/structure/B2743408.png)

![3-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2743411.png)

![(Z)-5-((5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B2743416.png)
![2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2743417.png)
![1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2743418.png)

![N-({4-[(methylsulfonyl)azamethylene]-1-oxo(2-naphthyl)}amino)benzamide](/img/structure/B2743422.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2743423.png)
